molecular formula C37H43O3P B12878738 (2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)bis(2-methoxyphenyl)phosphine

(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)bis(2-methoxyphenyl)phosphine

Cat. No.: B12878738
M. Wt: 566.7 g/mol
InChI Key: UBRFEYSNTOVDHZ-UHFFFAOYSA-N
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Description

This phosphine ligand features a xanthene backbone substituted with two tert-butyl groups at the 2,7-positions and two methyl groups at the 9,9-positions. The 4-position of the xanthene is functionalized with two 2-methoxyphenylphosphine groups, creating a sterically hindered, electron-rich ligand. Its molecular structure is optimized for stabilizing transition metal centers in catalysis, particularly in reactions requiring precise steric and electronic control, such as cross-coupling or asymmetric transformations .

Properties

Molecular Formula

C37H43O3P

Molecular Weight

566.7 g/mol

IUPAC Name

(2,7-ditert-butyl-9,9-dimethylxanthen-4-yl)-bis(2-methoxyphenyl)phosphane

InChI

InChI=1S/C37H43O3P/c1-35(2,3)24-19-20-28-26(21-24)37(7,8)27-22-25(36(4,5)6)23-33(34(27)40-28)41(31-17-13-11-15-29(31)38-9)32-18-14-12-16-30(32)39-10/h11-23H,1-10H3

InChI Key

UBRFEYSNTOVDHZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)C(C)(C)C)OC3=C1C=C(C=C3P(C4=CC=CC=C4OC)C5=CC=CC=C5OC)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)bis(2-methoxyphenyl)phosphine typically involves multiple steps:

    Formation of the Xanthene Core: The xanthene core is synthesized through a Friedel-Crafts alkylation reaction, where 2,7-di-tert-butyl-9,9-dimethylxanthene is formed by reacting 2,7-di-tert-butylxanthene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Phosphine Group: The phosphine moiety is introduced via a nucleophilic substitution reaction. The xanthene derivative is reacted with bis(2-methoxyphenyl)phosphine chloride in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)bis(2-methoxyphenyl)phosphine undergoes various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Coordination: The phosphine moiety can coordinate with transition metals, forming complexes that are useful in catalysis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Sodium hydride, potassium tert-butoxide.

    Coordination: Transition metal salts like palladium chloride, platinum chloride.

Major Products

    Phosphine Oxides: Formed through oxidation reactions.

    Substituted Derivatives: Formed through nucleophilic aromatic substitution.

    Metal Complexes: Formed through coordination with transition metals.

Scientific Research Applications

Chemistry

In chemistry, (2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)bis(2-methoxyphenyl)phosphine is used as a ligand in transition metal catalysis. Its ability to form stable complexes with metals like palladium and platinum makes it valuable in catalytic cycles for organic transformations, including cross-coupling reactions and hydrogenation.

Biology and Medicine

In biological and medical research, this compound is explored for its potential as a drug delivery agent. The xanthene core provides a fluorescent property, which can be utilized in imaging and tracking drug distribution within biological systems.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique structural properties contribute to the synthesis of polymers and other materials with specific mechanical and chemical characteristics.

Mechanism of Action

The mechanism by which (2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)bis(2-methoxyphenyl)phosphine exerts its effects is primarily through its interaction with metal centers in catalytic processes. The phosphine moiety coordinates with the metal, facilitating the formation of active catalytic species. This interaction enhances the reactivity and selectivity of the metal center, enabling efficient catalysis of various chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Xanthene-Based Phosphine Ligands

Compound A : [9,9-Dimethyl-2,7-bis(2-methyl-2-propanyl)-9H-xanthene-4,5-diyl]bis[methyl(phenyl)phosphine]
  • Molecular Formula : C₃₇H₄₄OP₂
  • Key Features :
    • Xanthene backbone with methyl and phenyl substituents on the phosphine groups.
    • Lacks methoxy groups, reducing electron-donating capacity compared to the target compound.
    • Steric bulk from tert-butyl groups (2,7-positions) matches the target ligand, but phenyl groups at the 4,5-positions provide less electron density than 2-methoxyphenyl .
Compound B : 4,5-Diphenylphosphino-2,7-di-tert-butyl-9,9-dimethylxanthene
  • Key Features :
    • Similar xanthene scaffold but with phenyl instead of 2-methoxyphenyl groups.
    • Reduced electron-donating ability due to the absence of methoxy substituents.
    • Comparable steric hindrance from tert-butyl groups, making it suitable for stabilizing low-coordinate metal centers .

Bis(aryl)phosphines Without Xanthene Backbones

Compound C : Bis(2-methoxyphenyl)phosphine (CAS 10177-79-4)
  • Molecular Formula : C₁₄H₁₅O₂P
  • Key Features :
    • Lacks the xanthene backbone, resulting in lower molecular weight (246.24 g/mol vs. ~700 g/mol for the target compound).
    • Methoxy groups provide electron density but minimal steric protection, limiting utility in reactions requiring bulky ligands.
    • Commonly used in small-molecule catalysis but less effective in stabilizing sensitive metal complexes .
Compound D : Bis(4-methoxyphenyl)phosphine (CAS 84127-04-8)
  • Key Features :
    • Methoxy groups at the para position instead of ortho.
    • Reduced steric hindrance compared to 2-methoxyphenyl derivatives, altering metal coordination geometry.
    • Electronic effects differ due to resonance stabilization of the methoxy group in the para position .

Sterically Hindered Alkyl/Aryl Hybrid Phosphines

Compound E : Di-tert-butylphosphine (CAS 819-19-2)
  • Molecular Formula : C₈H₁₉P
  • Key Features :
    • Pure alkylphosphine with extreme steric bulk but minimal electron donation.
    • Used in highly reducing environments but lacks the aromatic stabilization and tunability of arylphosphines .

Structural and Electronic Comparison Table

Property Target Compound Compound A Compound C
Molecular Weight ~700 g/mol (estimated) 566.71 g/mol 246.24 g/mol
Backbone Xanthene Xanthene None (simple bis-aryl)
Phosphine Substituents 2-Methoxyphenyl Methyl/Phenyl 2-Methoxyphenyl
Steric Bulk High (tert-butyl + xanthene) High (tert-butyl + xanthene) Low
Electronic Donation Strong (methoxy + aryl) Moderate (phenyl) Strong (methoxy)
Typical Applications Asymmetric catalysis, cross-coupling Metal complex stabilization Small-molecule catalysis

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